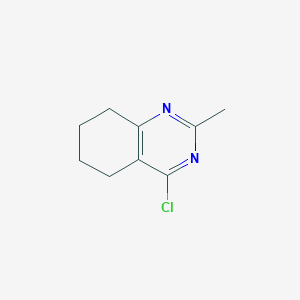

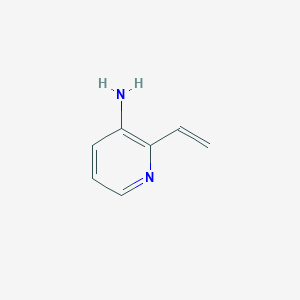

![molecular formula C10H20N2O3 B1368175 (2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid CAS No. 62653-78-5](/img/structure/B1368175.png)

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids are the building blocks of proteins and play key roles in a variety of biological processes. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids .

Synthesis Analysis

Amino acids can be synthesized in a variety of ways, including through the Strecker synthesis or through enzymatic processes in living organisms . The specific synthesis pathway for “(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid” is not available in the literature I have access to.Molecular Structure Analysis

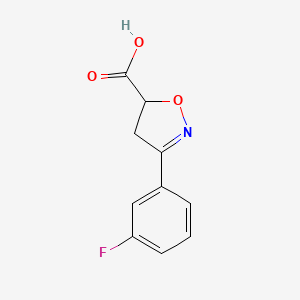

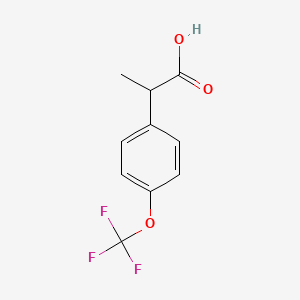

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain . The specific structure of “(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid” would depend on the nature of its side chain.Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation (which occurs when amino acids link together to form proteins) and various metabolic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their side chains. For example, some amino acids are polar, while others are nonpolar. Some are acidic, while others are basic .Scientific Research Applications

Renin Inhibition and Peptide Synthesis

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid has applications in the design of renin inhibitors. A study by Thaisrivongs et al. (1987) highlights the synthesis of a carboxylic acid used as an intermediate for renin inhibitory peptides. These peptides, containing a dipeptide isostere residue, are potent inhibitors of human plasma renin, suggesting their use in the development of renin inhibition therapies (Thaisrivongs et al., 1987).

Amino Acid Analogue Synthesis

This compound is also relevant in the synthesis of amino acid analogues. Duke et al. (2004) synthesized various analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) from related precursors, demonstrating the compound's utility in creating biologically significant amino acid derivatives (Duke et al., 2004).

Enzymatic Reaction Studies

The compound has been used in studies exploring enzymatic reactions. Armstrong et al. (1985) synthesized various dihydroxy acids, including analogues of this compound, to test them as substrates for αβ-dihydroxyacid dehydratase from Salmonella typhimurium. These studies help understand enzyme substrate specificity and mechanism (Armstrong et al., 1985).

Chemoenzymatic Synthesis

In the field of chemoenzymatic synthesis, research has focused on the synthesis of optically pure isomers of amino acids. For example, Andruszkiewicz et al. (1990) achieved high yields in synthesizing (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing the compound's relevance in producing specific amino acid isomers (Andruszkiewicz et al., 1990).

Future Directions

properties

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423794 |

Source

|

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

CAS RN |

62653-78-5 |

Source

|

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)